Hexyl beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of hexyl beta-D-glucopyranoside has been explored using various methods, including enzymatic catalysis in bicontinuous microemulsion systems and solvent effects on enzyme-catalyzed synthesis. One study achieved the synthesis of HGP using β-glucosidase-catalyzed condensation in an aqueous-organic bicontinuous microemulsion system, optimizing factors such as reaction time, enzyme concentration, and temperature for maximal yield (Sathishkumar et al., 2008). Another approach involved the effect of different solvents on the enzymatic synthesis, finding that certain solvents like tert-butanol, acetone, or acetonitrile provided the best yields due to enzyme stability (Vic, Thomas, & Crout, 1997).
Molecular Structure Analysis
The molecular structure of hexyl beta-D-glucopyranoside and related compounds has been thoroughly investigated. Studies have focused on the stereocontrolled synthesis of optically active beta-D-glucopyranosides and the role of hydroxyl groups in the mesomorphic behavior of alkyl glycosides, highlighting the complex structural characteristics that influence their physical and chemical properties (Yamano et al., 2000), (Singh et al., 2010).
Chemical Reactions and Properties
Hexyl beta-D-glucopyranoside participates in various chemical reactions, including its synthesis via enzymatic methods and potential applications in the preparation of glycoconjugates through click chemistry. The specificity of enzyme-catalyzed reactions and the influence of reaction media on the yield and properties of the synthesized glucopyranosides have been a focus of research, demonstrating the versatility and reactivity of this compound (Kishida et al., 2004).
Physical Properties Analysis
The physical properties of hexyl beta-D-glucopyranoside, including its solubility, melting point, and phase behavior, are influenced by its molecular structure. The presence of the hexyl group and the glucopyranoside moiety contributes to its amphiphilic nature, affecting its interaction with water and organic solvents. Research on alkyl glycosides has revealed insights into their mesomorphic behavior, indicating the presence of liquid crystalline phases in compounds with specific alkyl chain lengths (Singh et al., 2010).
Scientific Research Applications
In medicinal chemistry, glucoconjugates of 8-hydroxyquinolines with potential anti-cancer activity have been developed, indicating a role for glucopyranosides in pharmaceutical applications, as noted by Oliveri et al. (2012) (Oliveri et al., 2012). Additionally, hexyl-beta-D-glucopyranoside and related compounds are used in enzymatic studies and assays. For example, a screening method for enzymatic alkyl glycoside production in a hexanol-water two-phase system was developed by Gräber et al. (2010) (Gräber et al., 2010), showcasing its application in bioengineering.
The compound's structural properties also enable studies on conformational analysis of glucobiosides, as discussed by Olsson et al. (2008), which help understand the behavior of such compounds in different environments (Olsson et al., 2008). Other applications include use in reaction mediums for enzymatic reactions, as shown by Sathishkumar et al. (2008), and in quantification methods such as the adaptation of the Bradford protein assay for membrane-bound proteins using glucopyranoside detergents by Fanger (1987) (Sathishkumar et al., 2008), (Fanger, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZJLFFSJARQM-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207816 | |
Record name | beta-D-Glucopyranoside, hexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl beta-D-glucopyranoside | |
CAS RN |
59080-45-4 | |
Record name | Hexyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59080-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Glucopyranoside, hexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z59153FJL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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